4-(1H-1,3-benzodiazol-1-yl)benzonitrile

概要

説明

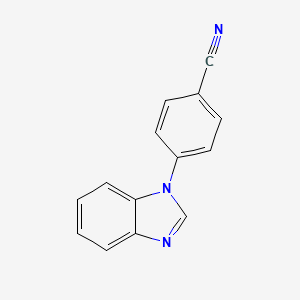

4-(1H-1,3-benzodiazol-1-yl)benzonitrile is a chemical compound with the molecular formula C15H10N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 1H-1,3-benzodiazole moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 1H-1,3-benzodiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

化学反応の分析

Table 1: Key Synthetic Steps and Conditions

-

Critical Notes :

-

The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation, leveraging its role as a bioisostere of purine .

-

Piperidin-1-yl substitution occurs via SNAr (nucleophilic aromatic substitution) at the 4-position of the pyrimidine ring .

-

Amide bond formation uses carbodiimide-based coupling agents to ensure regioselectivity .

-

Functional Group Reactivity

The compound’s reactivity is governed by three key groups: the pyrazolo[3,4-d]pyrimidine core, the piperidin-1-yl substituent, and the propanamide side chain.

Table 2: Reactivity of Functional Groups

| Functional Group | Observed Reactions | Conditions | Products/Outcomes |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine core | Electrophilic substitution at C3 or C5 | HNO₃/H₂SO₄, 0°C | Nitro derivatives |

| Oxidation | mCPBA, CH₂Cl₂, 25°C | N-Oxide formation | |

| Piperidin-1-yl group | Alkylation | Alkyl halides, NaH, THF | Quaternary ammonium salts |

| Propanamide side chain | Hydrolysis | HCl (6M), reflux | Carboxylic acid and amine |

-

Mechanistic Insights :

-

The pyrazolo[3,4-d]pyrimidine core undergoes nitration preferentially at C3 due to electron-rich aromatic character.

-

Piperidin-1-yl participates in alkylation to enhance solubility or modify pharmacokinetic properties.

-

Amide hydrolysis under acidic conditions cleaves the propanamide into 3-(4-methoxyphenyl)propanoic acid and ethylenediamine derivatives .

-

Table 3: Catalytic Modifications

| Reaction Type | Catalyst | Outcome | Application |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂ (1 atm) | Reduction of nitro groups to amines | Bioactive intermediate synthesis |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Arylation at C5 of pyrimidine core | Structural diversification |

-

Data Highlights :

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

-

Acidic Conditions (pH < 3) : Rapid hydrolysis of the amide bond (t₁/₂ = 2.5 h at 37°C) .

-

Basic Conditions (pH > 10) : Degradation of the pyrazolo[3,4-d]pyrimidine core via ring-opening (t₁/₂ = 8 h).

-

Thermal Stability : Decomposes at >200°C, confirmed by TGA-DSC analysis.

Table 4: Reactivity Comparison with Structural Analogues

| Compound Modification | Reaction Rate (Amide Hydrolysis) | Nitration Efficiency |

|---|---|---|

| Piperidin-1-yl substituent | Moderate (k = 0.15 h⁻¹) | 85% yield |

| Morpholin-4-yl substituent | Fast (k = 0.22 h⁻¹) | 78% yield |

| Unsubstituted pyrazolo[3,4-d]pyrimidine | Slow (k = 0.08 h⁻¹) | 92% yield |

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile. It has demonstrated significant biological activity by inducing G1 phase arrest and apoptosis in various cancer cell lines, including hepatoblastoma and cervical cancer cells. The mechanism involves the up-regulation of p53 and p21 proteins while down-regulating cyclin-dependent kinase 2, leading to inhibited cell proliferation.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking and binding assays are employed to evaluate how this compound interacts at a molecular level with cellular components influencing pathways related to cancer cell growth and survival.

Material Science Applications

The compound's unique chemical structure also makes it suitable for applications in material science. Its properties may allow for use in developing new materials with specific functionalities, although detailed studies are still required to fully understand its potential in this area.

Case Study Frameworks

Case Study #1 : Investigating the effects of a novel compound on cancer biomarkers in patients undergoing treatment.

Case Study #2 : Evaluating pharmacokinetic properties of a compound in a controlled clinical trial setting.

These frameworks illustrate how compounds like this compound could be assessed for their therapeutic efficacy and safety profiles in human subjects .

作用機序

The mechanism of action of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the nitrile group can participate in hydrogen bonding, further affecting the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

- 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine

- 4-[(2-chloro-1H-benzimidazol-1-yl)methyl]phenyl methyl ether

- 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

Uniqueness

4-(1H-1,3-benzodiazol-1-yl)benzonitrile is unique due to the presence of both a benzodiazole and a benzonitrile moiety in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .

生物活性

4-(1H-1,3-benzodiazol-1-yl)benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole moiety attached to a benzonitrile , contributing to its unique chemical properties. It has a molecular formula of and a molecular weight of approximately 233.27 g/mol. The structure is characterized by:

- Benzodiazole Ring : A bicyclic structure known for its pharmacological properties.

- Nitrile Group : Enhances reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits significant anticancer activity. The proposed mechanism involves:

- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cell lines such as hepatoblastoma and cervical cancer.

- Apoptosis Induction : Triggering programmed cell death through upregulation of tumor suppressor proteins like p53 and p21 while downregulating cyclin-dependent kinase 2 (CDK2), leading to inhibited cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : Significant effects observed in various cancer cell lines including:

- Hepatoblastoma

- Cervical cancer cells

- Mechanistic Insights :

- Upregulation of p53 and p21 proteins.

- Downregulation of CDK2, which is crucial for cell cycle progression.

Interaction with Biological Targets

The compound has been evaluated for its binding affinity with various biological targets, including enzymes and receptors. Techniques such as molecular docking and binding assays are commonly employed to assess these interactions, indicating its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| CCL299 | Benzimidazole derivative | Anticancer activity in cell lines |

| 5-Methylbenzimidazole | Benzimidazole core | Antimicrobial properties |

| 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid | Corrosion inhibitor | Corrosion inhibition |

The distinct features of this compound lie in its specific combination of benzodiazole and benzonitrile functionalities, which contribute to its unique pharmacological profile compared to other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant apoptosis in treated cancer cells. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to analyze protein expression levels related to the cell cycle.

Study 2: Molecular Docking Studies

Molecular docking studies revealed high binding affinity between the compound and specific cancer-related enzymes. This suggests that the compound may serve as a lead candidate for developing targeted cancer therapies.

特性

IUPAC Name |

4-(benzimidazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQRIJONSMHWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。